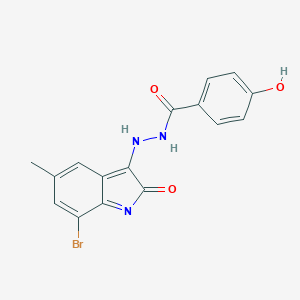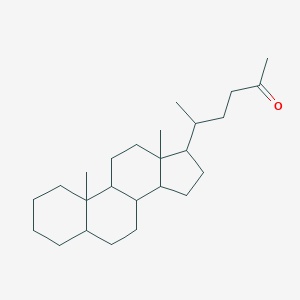
3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one, also known as EBOB, is a fluorescent compound that has been widely used in scientific research applications. EBOB is a benzoxazole derivative that has been used as a probe for studying the binding of ligands to proteins.
作用机制
The mechanism of action of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one involves the binding of the compound to proteins or DNA. The binding of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one to proteins or DNA results in a change in the fluorescence properties of the compound. The change in fluorescence properties can be used to study the binding of ligands to proteins or DNA.
Biochemical and Physiological Effects:
3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one has no known biochemical or physiological effects. 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one is a non-toxic compound that has been widely used in scientific research applications.
实验室实验的优点和局限性
The advantages of using 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one in lab experiments include its fluorescent properties, non-toxicity, and ease of synthesis. The limitations of using 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one in lab experiments include its limited solubility in aqueous solutions and its sensitivity to pH.
未来方向
For the use of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one in scientific research include the development of new ligands for studying protein and DNA binding, the use of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one in live cell imaging, and the development of new techniques for studying ligand-protein and ligand-DNA interactions.
合成方法
The synthesis of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one involves the reaction of 2-aminophenol with 2-chlorobenzaldehyde in the presence of sodium hydroxide. The resulting compound is then reacted with ethyl bromoacetate to form the final product, 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one. The synthesis of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one has been widely used in scientific research as a fluorescent probe for studying the binding of ligands to proteins. 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one has been used to study the binding of ligands to proteins such as bovine serum albumin, human serum albumin, and lysozyme. 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one has also been used to study the binding of ligands to DNA. The fluorescence properties of 3-(2-Ethoxy-benzyl)-3H-benzooxazol-2-one make it an ideal probe for studying the binding of ligands to proteins and DNA.
属性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
3-[(2-ethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-2-19-14-9-5-3-7-12(14)11-17-13-8-4-6-10-15(13)20-16(17)18/h3-10H,2,11H2,1H3 |
InChI 键 |
PHMJFRCNJGLPNQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O |
规范 SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)


![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)